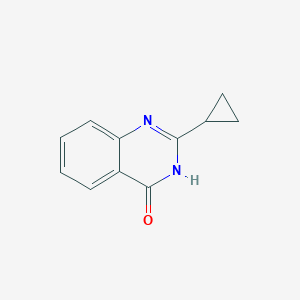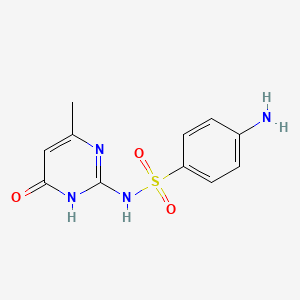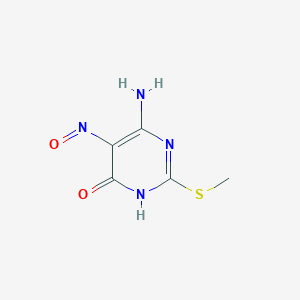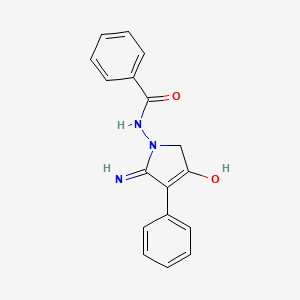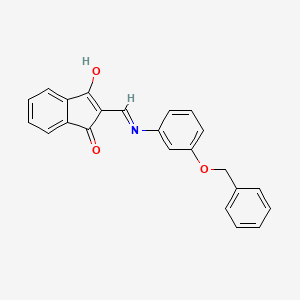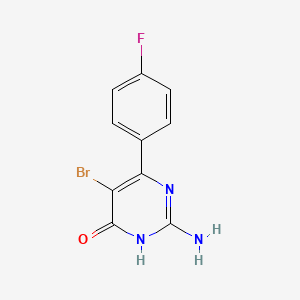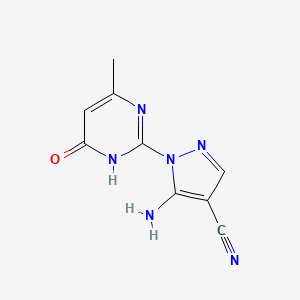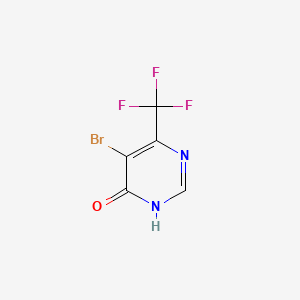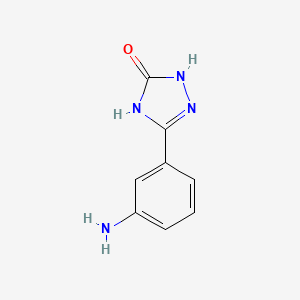
5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
Descripción general
Descripción
The compound “5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds. For example, Schiff bases can be prepared through the condensation reaction of m-phenylenediamine and 2-hydroxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds is often studied using Density Functional Theory . The complete assignments of these compounds are usually performed based on experimental data and potential energy distribution of the vibrational modes .
Chemical Reactions Analysis
Similar compounds, such as 5-(3-aminophenyl)tetrazole, have been studied for their corrosion inhibition properties . These studies often involve examining the effects of the compound on different metallic substrates.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3-aminophenylboronic acid, can be found in chemical databases .
Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, which include 3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one and its variants, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Glucose Detection
A highly sensitive glucose sensor was prepared using 3-aminophenyl boronic acid, a variant of the compound . This non-enzymatic sensor exhibited a low limit of detection and high selectivity towards glucose when exposed also to fructose and sucrose .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This makes them useful in the field of biochemistry for labelling and tracking biological molecules .
Protein Manipulation and Modification
Boronic acids have been used for protein manipulation and modification . This allows researchers to alter the properties of proteins for various experimental purposes .
Therapeutics Development
Boronic acids are also used in the development of therapeutics . Their unique chemical properties make them useful in the creation of new drugs and treatments .
Electrophoresis of Glycated Molecules
Boronic acids have been used for electrophoresis of glycated molecules . This allows for the separation and analysis of these molecules in a laboratory setting .
Building Materials for Microparticles
They have also been employed as building materials for microparticles for analytical methods . This allows for the creation of specialized particles for use in various types of analysis .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes, allowing for more precise control over insulin levels .
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one, also known as STRO-002, is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . Its expression is highly restricted on normal tissues, making it a promising target for cancer therapy .
Mode of Action
STRO-002 is an antibody-drug conjugate (ADC) that binds to FolRα with high affinity . It internalizes rapidly into target positive cells and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads . This interaction results in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects the microtubule dynamics within the cell, a crucial component of the cell’s cytoskeleton . Microtubules are involved in various cellular processes, including maintenance of cell shape, intracellular transport, and chromosome segregation during cell division . By disrupting microtubule dynamics, the compound interferes with these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
STRO-002 is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days and has a half-life of 6.4 days in mice . This suggests that the compound has favorable pharmacokinetic properties, which can impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . In addition, combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models .
Action Environment
The action of STRO-002 is influenced by the tumor microenvironment. The compound is linked to a cytotoxic 3-aminophenyl-hemiasterlin payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This ensures a specific delivery and cytotoxic profile in tumor cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZMJLYKSZJTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






